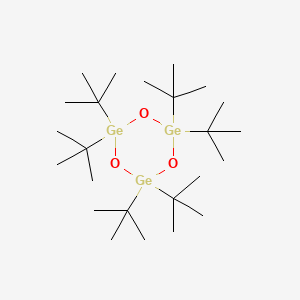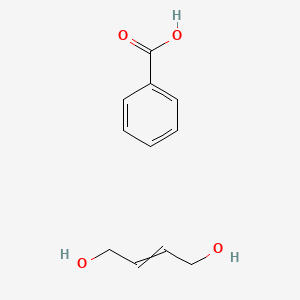
Benzoic acid--but-2-ene-1,4-diol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid–but-2-ene-1,4-diol (1/1) is an organic compound that combines the structural features of benzoic acid and but-2-ene-1,4-diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–but-2-ene-1,4-diol can be achieved through several methods. One common approach involves the reaction of benzoic acid with but-2-ene-1,4-diol under specific conditions. For instance, the reaction can be catalyzed by acid or base catalysts, and the temperature and solvent used can significantly influence the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of benzoic acid–but-2-ene-1,4-diol may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–but-2-ene-1,4-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ketones, and various substituted derivatives .
Scientific Research Applications
Benzoic acid–but-2-ene-1,4-diol has several scientific research applications:
Mechanism of Action
The mechanism by which benzoic acid–but-2-ene-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial properties may result from disrupting microbial cell membranes and interfering with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
But-2-ene-1,4-diol: An aliphatic diol used in the synthesis of various chemicals and polymers.
2-Butyne-1,4-diol: A related compound with similar structural features and applications.
Uniqueness
Benzoic acid–but-2-ene-1,4-diol is unique due to its combination of aromatic and aliphatic functionalities, which confer distinct chemical and physical properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
81121-63-3 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
benzoic acid;but-2-ene-1,4-diol |
InChI |
InChI=1S/C7H6O2.C4H8O2/c8-7(9)6-4-2-1-3-5-6;5-3-1-2-4-6/h1-5H,(H,8,9);1-2,5-6H,3-4H2 |
InChI Key |
SRWNSJXFAXJYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(C=CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


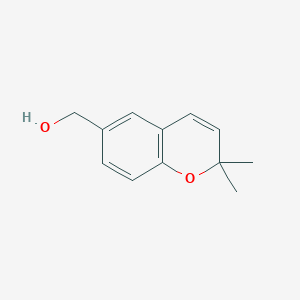
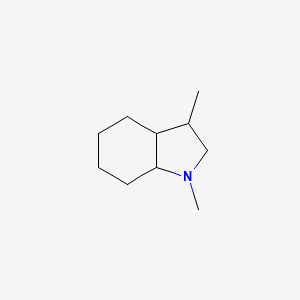
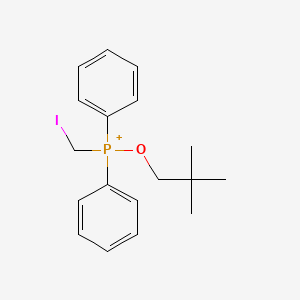
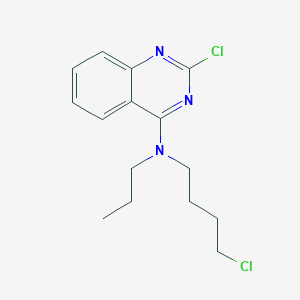
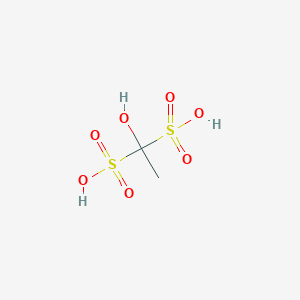
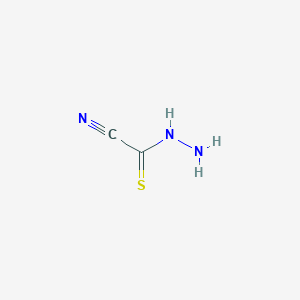
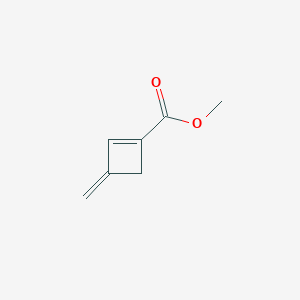
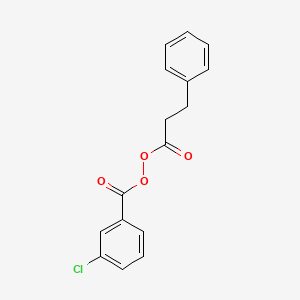
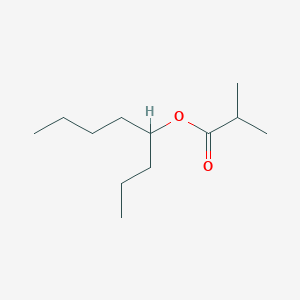
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
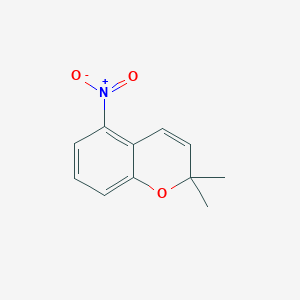
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)

